2-(m-Chlorodiphenylmethoxy)-N,N-dimethylethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(m-Chlorodiphenylmethoxy)-N,N-dimethylethylamine hydrochloride is a chemical compound with a complex structure that includes a chlorinated diphenylmethoxy group and a dimethylethylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Chlorodiphenylmethoxy)-N,N-dimethylethylamine hydrochloride typically involves the reaction of m-chlorodiphenylmethanol with N,N-dimethylethylamine in the presence of a suitable catalyst. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product’s formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(m-Chlorodiphenylmethoxy)-N,N-dimethylethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The chlorinated group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated diphenylmethoxy oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(m-Chlorodiphenylmethoxy)-N,N-dimethylethylamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(m-Chlorodiphenylmethoxy)-N,N-dimethylethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(p-Chlorodiphenylmethoxy)-N,N-dimethylethylamine hydrochloride
- 2-(o-Chlorodiphenylmethoxy)-N,N-dimethylethylamine hydrochloride
- 2-(m-Bromodiphenylmethoxy)-N,N-dimethylethylamine hydrochloride
Uniqueness
2-(m-Chlorodiphenylmethoxy)-N,N-dimethylethylamine hydrochloride is unique due to its specific chlorination pattern and the presence of the dimethylethylamine group. These structural features confer distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
63917-88-4 |
---|---|
Molekularformel |
C17H21Cl2NO |
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
2-[(3-chlorophenyl)-phenylmethoxy]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C17H20ClNO.ClH/c1-19(2)11-12-20-17(14-7-4-3-5-8-14)15-9-6-10-16(18)13-15;/h3-10,13,17H,11-12H2,1-2H3;1H |
InChI-Schlüssel |
QBYBMXVKAQVJHV-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](C)CCOC(C1=CC=CC=C1)C2=CC(=CC=C2)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.